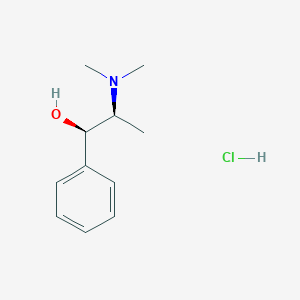

l-Methylephedrine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCYWJCEOILKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40916196 | |

| Record name | 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-46-1, 18760-80-0 | |

| Record name | 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

l-Methylephedrine Hydrochloride: A Technical Guide on its Discovery, History, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Methylephedrine hydrochloride is a sympathomimetic amine with a history deeply intertwined with the study of natural alkaloids from the Ephedra genus. First identified by 1927, its journey from a natural plant compound to a subject of chemical and pharmacological investigation reflects the broader evolution of alkaloid research.[1][2] This technical guide provides a comprehensive overview of l-Methylephedrine hydrochloride, covering its discovery, synthesis, mechanism of action, and the experimental protocols that have defined its scientific understanding. The document is structured to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development, presenting quantitative data in accessible formats and illustrating key processes through detailed diagrams.

Discovery and Historical Context

The history of l-methylephedrine hydrochloride is inseparable from the exploration of alkaloids derived from Ephedra species.[1] The investigation into these plants in Western literature began with the isolation of ephedrine in 1888.[1] l-Methylephedrine was subsequently identified as a naturally occurring alkaloid in various species, including Ephedra sinica, Ephedra vulgaris, and Ephedra distachya.[1][2] Its discovery was documented by 1927, positioning it within the "golden age" of alkaloid chemistry.[1][2]

Early research efforts were primarily focused on the fundamental tasks of isolation from plant sources, characterization of its chemical structure, and the development of synthetic pathways.[1] This foundational work established l-methylephedrine as a member of the ephedrine-related sympathomimetic amines, a class of compounds that mimic the effects of endogenous catecholamines on the sympathetic nervous system.[1] Its structural similarity to ephedrine and amphetamine made it a valuable molecule for scientific inquiry, particularly for understanding the structure-activity relationships of sympathomimetic amines and probing the function of adrenergic receptors.[1]

dot

Caption: A timeline of key events in the history of l-Methylephedrine.

Chemical Properties and Synthesis

l-Methylephedrine, or (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol, is a substituted amphetamine.[2] Like its parent compound ephedrine, it possesses two stereogenic centers, giving rise to four possible stereoisomers.[1] The "l-" prefix denotes its specific stereochemical configuration.

For pharmaceutical applications, the free base is typically converted to its hydrochloride salt. This standard acid-base reaction improves the compound's stability, water solubility, and handling properties.[1]

Data Presentation: Physical and Chemical Properties

The following tables summarize key quantitative data for l-Methylephedrine and its hydrochloride salt.

Table 1: Physical and Chemical Properties of l-Methylephedrine Hydrochloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 17605-71-9 | |

| Molecular Formula | C11H18ClNO | |

| Molecular Weight | 215.72 g/mol | [3] |

| Melting Point | 192-194 °C | |

| Boiling Point | 251.3 °C at 760 mmHg | |

| Density | 1.009 g/cm³ | |

| Flash Point | 96.9 °C |

| Specific Rotation [α]D²⁰ | -29.8° (c=4.6) |[4] |

Table 2: Properties of l-Methylephedrine (Free Base)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 552-79-4 | [2] |

| Molecular Formula | C11H17NO | [2] |

| Molar Mass | 179.263 g/mol | [2] |

| Melting Point | 86.5-87.5 °C | [5] |

| Specific Rotation [α]D²⁰ | -29.5° (c=4.54, MeOH) |[5] |

Synthesis Workflow

The most common laboratory synthesis for l-Methylephedrine is the N-methylation of l-ephedrine. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (formalin), is a well-established method for this transformation.

dot

Caption: A workflow diagram illustrating the synthesis of l-Methylephedrine HCl.

Pharmacology and Mechanism of Action

l-Methylephedrine hydrochloride is classified as a sympathomimetic amine.[1] Its pharmacological effects stem from its interaction with the adrenergic system.

Mechanism of Action

The primary mechanism of action for methylephedrine is similar to that of other ephedra alkaloids.[6]

-

Adrenergic Receptor Agonism: It acts as a direct agonist on both α- and β-adrenergic receptors.[2][6]

-

Norepinephrine Release: It functions as an indirectly acting sympathomimetic by promoting the release of norepinephrine from presynaptic nerve terminals.[2][6]

This dual action leads to its physiological effects, including bronchodilation (relaxation of bronchial smooth muscle), nasal decongestion, and an increase in blood pressure.[2][6][7] It is used in some over-the-counter preparations as an antiasthmatic, antitussive (cough suppressant), and decongestant.[2][8]

dot

Caption: Mechanism of action for l-Methylephedrine as a sympathomimetic agent.

Pharmacokinetics and Toxicology

l-Methylephedrine is rapidly absorbed after oral administration.[9] It is metabolized in the body to ephedrine and norephedrine.[2][6] Excretion occurs primarily through urine.[2]

Table 3: Pharmacokinetic and Toxicological Data

| Parameter | Value | Reference |

|---|---|---|

| Metabolites | Methylephedrine N-oxide, Ephedrine, Norephedrine | [2][6] |

| Urinary Excretion | ||

| Unchanged Drug | 33-40% of dose | [2][6] |

| Methylephedrine N-oxide | ~15% of dose | [2][6] |

| Ephedrine | ~8% of dose | [2][6] |

| Biological Half-Life | 3-6 hours (for Ephedrine) | [6] |

| LD₅₀ (Mouse, i.p.) | 185 mg/kg | [8] |

| Normal Daily Dose | 160-200 mg |[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to l-Methylephedrine hydrochloride.

Protocol: Synthesis of l-Methylephedrine from l-Ephedrine Hydrochloride

This protocol is based on the principles of the Eschweiler-Clarke reaction.

Materials:

-

l-Ephedrine hydrochloride

-

Formic acid (85%)

-

Formalin solution (35-37% formaldehyde)

-

Sodium hydroxide (NaOH) solution (40%)

-

Methanol

-

Hydrochloric acid (HCl) solution or gas

-

Diethyl ether or acetone

-

Standard laboratory glassware for reflux and recrystallization

Procedure:

-

Dissolution: Dissolve 30.3 g (0.15 mol) of l-ephedrine hydrochloride in 60 mL of warm water in a round-bottom flask.[5]

-

Reagent Addition: Add 15 mL (0.15 mol) of 40% sodium hydroxide solution and 21.7 g (0.4 mol) of 85% formic acid to the flask.[5]

-

Initiate Reflux: Heat the mixture to reflux using a heating mantle.

-

N-Methylation: While refluxing, add 15 g (0.18 mol) of 35% formalin solution dropwise over a period of 20 minutes.[5]

-

Reaction Completion: Continue to reflux the mixture for 3 hours.[5]

-

Workup - Precipitation: Concentrate the reaction solution to half its original volume. Allow it to cool, then make the solution alkaline (pH ~11) by adding 40% sodium hydroxide solution to precipitate the l-methylephedrine free base.[5]

-

Isolation and Purification: Filter the precipitated crystals and recrystallize them from methanol to yield pure l-methylephedrine free base.[5]

-

Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether). Add a solution of hydrogen chloride (e.g., HCl gas dissolved in ether) until precipitation is complete. Filter and dry the resulting l-methylephedrine hydrochloride crystals.[1]

Protocol: Isolation of Ephedra Alkaloids from Plant Material

This is a generalized protocol for the extraction of alkaloids, including l-methylephedrine, from Ephedra species.

Materials:

-

Dried, powdered Ephedra plant material

-

Saturated sodium hydroxide solution

-

Xylene or supercritical CO₂ with methanol/diethylamine modifier

-

Dilute oxalic acid or sulfuric acid solution

-

Apparatus for solvent extraction (Soxhlet or supercritical fluid extractor)

-

HPLC system for separation

Procedure:

-

Alkalinization: Mix the powdered Ephedra material with a saturated sodium hydroxide solution. Allow it to soak for 1-3 hours. This process converts the alkaloid salts present in the plant into their free base forms, which are more soluble in organic solvents.[10]

-

Extraction: Extract the alkalinized plant material with a nonpolar solvent like xylene by heating under reflux for 2-8 hours.[10] Alternatively, use supercritical fluid extraction (SFE) with CO₂ modified with 10% (v/v) diethylamine in methanol for selective extraction.[11]

-

Acid Wash: Transfer the organic extract containing the free base alkaloids into a separation funnel. Add a dilute acid solution (e.g., 2% oxalic acid) and shake vigorously.[10] The alkaloids will react with the acid to form salts, which are soluble in the aqueous layer. Allow the layers to separate.

-

Separation: Collect the aqueous layer containing the mixed alkaloid salts.

-

Purification: The individual alkaloids (ephedrine, pseudoephedrine, methylephedrine, etc.) can now be separated from the aqueous extract using preparative High-Performance Liquid Chromatography (HPLC).[12]

-

Crystallization: The fraction corresponding to l-methylephedrine is collected, concentrated, and crystallized, often after conversion to the hydrochloride salt to yield a stable, solid product.

Protocol: Identification of dl-Methylephedrine Hydrochloride

This protocol is adapted from the Japanese Pharmacopoeia for identification purposes.[13]

Procedure:

-

Colorimetric Test:

-

Prepare a 1-in-100 solution of the sample in water.

-

To 2 mL of this solution, add 1 drop of copper (II) sulfate test solution (TS) and 2 mL of sodium hydroxide TS. A blue-purple color should develop.

-

Add 1 mL of diethyl ether to the mixture and shake. A red-purple color will develop in the top diethyl ether layer, while the bottom aqueous layer remains blue-purple.[13]

-

-

UV-Visible Spectrophotometry:

-

Prepare a solution of the sample in 0.1 mol/L hydrochloric acid.

-

Determine the absorption spectrum of the solution using a UV-Vis spectrophotometer.

-

The solution should exhibit a maximum absorbance between 277 nm and 283 nm.[13]

-

-

Precipitation Test:

-

Dissolve 0.1 g of the sample in 1 mL of water.

-

Add 10 mL of 2,4,6-trinitrophenol TS.

-

Allow the mixture to stand for 2 hours, shaking occasionally. A precipitate should form.[13]

-

Disclaimer: This document is intended for informational and research purposes only. The experimental protocols described should be carried out in a controlled laboratory setting by qualified professionals, adhering to all relevant safety guidelines.

References

- 1. l-Methylephedrine hydrochloride | 18760-80-0 | Benchchem [benchchem.com]

- 2. Methylephedrine - Wikipedia [en.wikipedia.org]

- 3. Benzenemethanol, alpha-(1-(dimethylamino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | C11H18ClNO | CID 198190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KR820000327B1 - Process for the preparation of methyl ephedrine hydrochloride - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. academic.oup.com [academic.oup.com]

- 10. CN103833559A - Extraction process of ephedrine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2012011619A1 - Method for separating ephedrine from ephedra sinica stapf at a high yield, and adjuvant for enhancing immunity containing ephedrine as an active ingredient - Google Patents [patents.google.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

l-Methylephedrine hydrochloride chemical structure and properties

An In-depth Technical Guide to L-Methylephedrine Hydrochloride

Introduction

L-Methylephedrine hydrochloride is a sympathomimetic amine belonging to the substituted amphetamine class of chemical compounds.[1] Structurally, it is the N-methylated derivative of l-ephedrine.[2] Historically, l-methylephedrine has been identified as a naturally occurring alkaloid in plants of the Ephedra species, such as Ephedra sinica and Ephedra vulgaris.[1][2] Due to its action on the sympathetic nervous system, it has been utilized as an antiasthmatic agent, cough suppressant, and nasal decongestant.[2] For pharmaceutical applications, it is typically converted to its hydrochloride salt to improve stability, solubility, and handling properties.[1] This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and analysis of L-Methylephedrine hydrochloride, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

L-Methylephedrine possesses two chiral centers, resulting in four possible stereoisomers. The "l-" prefix refers to the specific (1R,2S) stereoisomer.[1] Its chemical identity is defined by several key descriptors.

Table 1: Chemical Identifiers for L-Methylephedrine Hydrochloride

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride | [3][4] |

| CAS Number | 38455-90-2, 17605-71-9 | [5][6] |

| Molecular Formula | C₁₁H₁₈ClNO | [5][7] |

| Molecular Weight | 215.72 g/mol | [3][5] |

| InChI Key | NTCYWJCEOILKNG-ROLPUNSJSA-N | [4][8] |

| Canonical SMILES | C--INVALID-LINK--O">C@@HN(C)C.Cl | [3][8] |

| Synonyms | (-)-Methylephedrine hydrochloride, l-N-Methylephedrine HCl |[5][9] |

Physicochemical Properties

The physical and chemical properties of L-Methylephedrine hydrochloride are crucial for its handling, formulation, and analytical characterization. It typically presents as a white to off-white crystalline solid.[5][10]

Table 2: Physicochemical Data for L-Methylephedrine Hydrochloride

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to Off-White Solid/Crystalline Powder | [5][10] |

| Melting Point | 191-194°C | [5][6][11] |

| Boiling Point | ~251.3°C (free base, estimate) | [12] |

| Solubility | Readily soluble in water. Slightly soluble in Chloroform, DMSO, Methanol. | [5][10][13] |

| logP (predicted) | 1.73 | [4] |

| Density (estimate) | ~1.00 g/cm³ |[12] |

Synthesis and Preparation

The synthesis of L-Methylephedrine and its subsequent conversion to the hydrochloride salt are well-established chemical processes.

Synthesis from L-Ephedrine Hydrochloride

A common laboratory and industrial synthesis involves the N-methylation of l-ephedrine.[1] The Eschweiler–Clarke reaction, which uses formic acid and formaldehyde (formalin), is a typical method for this transformation.[1][14]

Experimental Protocol: Synthesis of (-)-N-Methylephedrine [14]

-

Dissolve 30.3 g (0.15 mol) of L-ephedrine hydrochloride in 60 ml of warm water.

-

Add 15 ml (0.15 mol) of a 40% sodium hydroxide aqueous solution and 21.7 g (0.4 mol) of 85% formic acid.

-

Heat the mixture to reflux.

-

Add 15 g (0.18 mol) of a 35% formalin solution dropwise over 20 minutes.

-

Continue refluxing under heat for an additional 3 hours.

-

Concentrate the reaction solution to half of its original volume.

-

Adjust the pH to approximately 11 by adding a 40% sodium hydroxide solution, causing the product to precipitate.

-

Filter the precipitated crystals and recrystallize them from methanol to yield pure (-)-N-methylephedrine.[14]

Preparation of the Hydrochloride Salt

The conversion of the free base form of L-Methylephedrine to its hydrochloride salt is a standard acid-base reaction. This process is essential for pharmaceutical use as the salt form generally has superior physical properties.[1]

Experimental Protocol: Preparation of Hydrochloride Salt [1]

-

Dissolve the L-Methylephedrine free base in a suitable organic solvent (e.g., diethyl ether, ethanol, or acetone).

-

Slowly add a solution of hydrogen chloride (either as a gas dissolved in a solvent or as aqueous hydrochloric acid) to the free base solution.

-

The nitrogen atom of the amino group is protonated, forming the ammonium salt.

-

The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

-

The resulting crystalline solid is collected by filtration and dried.[1]

Analytical Methodologies

The analysis of L-Methylephedrine hydrochloride in various matrices requires sensitive and selective methods.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the trace analysis of L-Methylephedrine due to its high sensitivity and specificity, particularly in complex biological samples like porcine muscle tissue.[1]

Experimental Protocol: LC-MS/MS Determination in Porcine Muscle

-

Extraction: Homogenized muscle samples are extracted using 10 mM ammonium formate in acetonitrile.

-

Clean-up: The extract undergoes a clean-up step with n-hexane to remove lipids and other interferences.

-

Chromatographic Separation: The analyte is separated on an XBridge™ HILIC (Hydrophilic Interaction Liquid Chromatography) column. The mobile phase consists of 10 mM ammonium formate in deionized distilled water and acetonitrile.

-

Detection: The separated analyte is detected using a tandem mass spectrometer, providing high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using standards to quantify the concentration of MEP in the sample. The reported limits of detection (LOD) and quantification (LOQ) for this method were 0.05 µg/kg and 0.15 µg/kg, respectively.

Qualitative Identification Tests

Standard pharmacopeial methods can be used for the qualitative identification of dl-Methylephedrine hydrochloride, which are also applicable to the l-isomer.[15]

-

Color Test: To 2 mL of a 1-in-100 solution, add 1 drop of copper (II) sulfate TS and 2 mL of sodium hydroxide TS to produce a blue-purple color. Shaking with diethyl ether results in a red-purple ether layer and a blue-purple aqueous layer.[15]

-

Oxidation Test: To 1 mL of a 1-in-20 solution made alkaline with sodium hydroxide TS, add 2-3 drops of potassium permanganate TS and heat. The odor of benzaldehyde is produced.[15]

-

Precipitation Test: Dissolving 0.1 g in 1 mL of water and adding 10 mL of 2,4,6-trinitrophenol TS will form a precipitate that, after recrystallization, melts between 124°C and 128°C.[15]

-

Chloride Test: A 1-in-10 solution will respond to the standard qualitative tests for chloride ions.[15]

Pharmacological Profile

L-Methylephedrine is a sympathomimetic agent that acts on the adrenergic system. Its effects are similar to other ephedra alkaloids.[2][16]

Mechanism of Action

The primary mechanism of action involves the stimulation of both α- and β-adrenergic receptors.[2][17] This action is largely indirect, mediated by the release of endogenous norepinephrine from sympathetic nerve terminals.[16][17] The binding of norepinephrine to adrenergic receptors on target cells, such as bronchial smooth muscle, initiates a signaling cascade leading to the physiological response.

The stimulation of these receptors leads to effects such as the relaxation of bronchial smooth muscle (bronchodilation) and vasoconstriction in the nasal mucosa (nasal decongestion), which are the bases for its therapeutic uses.[2][16]

Conclusion

L-Methylephedrine hydrochloride is a well-characterized sympathomimetic agent with defined chemical, physical, and pharmacological properties. Its synthesis from l-ephedrine and conversion to the hydrochloride salt are straightforward chemical processes. Modern analytical techniques, particularly LC-MS/MS, allow for its sensitive and specific quantification in complex matrices. A thorough understanding of these technical aspects is essential for its application in research and the development of pharmaceutical products.

References

- 1. l-Methylephedrine hydrochloride | 18760-80-0 | Benchchem [benchchem.com]

- 2. Methylephedrine - Wikipedia [en.wikipedia.org]

- 3. Benzenemethanol, alpha-(1-(dimethylamino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | C11H18ClNO | CID 198190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 38455-90-2 CAS MSDS (L-N-METHYLEPHEDRINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. L-N-METHYLEPHEDRINE HYDROCHLORIDE, 99 | 17605-71-9 [amp.chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. GSRS [precision.fda.gov]

- 9. Dl-Methylephedrine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. L-N-METHYLEPHEDRINE HYDROCHLORIDE, 99 CAS#: 17605-71-9 [m.chemicalbook.com]

- 12. l-n-methylephedrine hydrochloride, 99 | CAS#:17605-71-9 | Chemsrc [chemsrc.com]

- 13. N-Methylephedrine [drugfuture.com]

- 14. prepchem.com [prepchem.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Stereochemistry of l-Methylephedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of l-methylephedrine hydrochloride, a sympathomimetic amine with applications in pharmaceuticals. The document details its stereoisomeric forms, physicochemical properties, synthesis, and chiral separation, alongside its mechanism of action.

Introduction to the Stereochemistry of l-Methylephedrine

l-Methylephedrine is a substituted amphetamine derivative closely related to ephedrine.[1] Its structure contains two chiral centers, giving rise to four possible stereoisomers. These stereoisomers are grouped into two pairs of enantiomers: (1R,2S)- and (1S,2R)-methylephedrine, and (1R,2R)- and (1S,2S)-methylpseudoephedrine. The diastereomeric relationship exists between any methylephedrine enantiomer and any methylpseudoephedrine enantiomer.[2] The naturally occurring and most commonly utilized form is (1R,2S)-(-)-N-methylephedrine, also known as l-methylephedrine.[3]

The hydrochloride salt of l-methylephedrine is often used in pharmaceutical preparations due to its increased stability and solubility.[2] This guide will focus on the stereochemical aspects of l-methylephedrine hydrochloride.

Physicochemical Properties of Methylephedrine Stereoisomers

The stereochemical configuration of methylephedrine significantly influences its physical and pharmacological properties. A summary of the key physicochemical data for the different stereoisomers and their hydrochloride salts is presented below.

| Compound | Form | Melting Point (°C) | Specific Rotation [α]D | Solubility |

| (1R,2S)-(-)-Methylephedrine | l-Form | 87-88 | -29.5° (c=4.5 in methanol) | Soluble in petroleum ether.[3] |

| (1S,2R)-(+)-Methylephedrine | d-Form | 87-87.5 | +29.2° (c=4 in methanol) | - |

| (±)-Methylephedrine | dl-Form | 63.5-64.5 | 0° | Readily soluble in usual solvents.[3] |

| (1R,2S)-(-)-Methylephedrine HCl | l-Form HCl | 192 | -29.8° (c=4.6) | Readily soluble in water, less soluble in alcohol, sparingly soluble in acetone.[3] |

| (1S,2R)-(+)-Methylephedrine HCl | d-Form HCl | 192 | +30.1° | Soluble in ethyl acetate.[3] |

| (±)-Methylephedrine HCl | dl-Form HCl | 207-210 | 0° | Soluble in water and alcohol.[4][5] |

Synthesis and Chiral Separation

Synthesis of l-Methylephedrine Hydrochloride

A common method for the preparation of l-methylephedrine hydrochloride is through the N-methylation of l-ephedrine hydrochloride.

Experimental Protocol: Synthesis from l-Ephedrine Hydrochloride

This protocol is adapted from a patented method for the preparation of methyl ephedrine hydrochloride.[4]

Materials:

-

l-Ephedrine hydrochloride

-

36% Formalin (formaldehyde solution)

-

85% Formic acid

-

Zinc powder (catalyst)

-

Water

-

Hydrochloric acid

-

Activated carbon

-

Toluene

-

Caustic soda (sodium hydroxide)

-

Acetone

Procedure:

-

In a flask, combine 8g of l-ephedrine hydrochloride, 3.6g of 36% formalin, 2.4g of 85% formic acid, and 0.1g of zinc powder.[4]

-

Heat the mixture in an oil bath at 100-110°C. The internal temperature will rise, and at approximately 50°C, the evolution of carbon dioxide will be observed.[4]

-

Continue heating for about 30 minutes after the internal temperature reaches 100°C, at which point the gas evolution will cease, and crystals of methylephedrine hydrochloride will start to form.[4]

-

To the reaction mixture, add 3.5 ml of water, 0.16g of hydrochloric acid, and a small amount of activated carbon. Heat to dissolve, then filter the hot solution.[4]

-

Cool the filtrate to precipitate the l-methylephedrine hydrochloride crystals.

-

Filter the crystals, wash with a small amount of acetone, and dry to obtain the first crop of crystals.[4]

-

The mother liquor can be made alkaline with caustic soda and extracted with toluene. The toluene extract is then treated with hydrochloric acid to precipitate further crystals.[4]

Yield and Purity: The reported yield for the l-methylephedrine hydrochloride is approximately 95.8% of the theoretical value, with a melting point of 192-193°C and a specific rotation [α]D20 of -29.8° (c=4.6).[4]

Chiral Separation of Methylephedrine Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. Chiral stationary phases (CSPs) are commonly employed for this purpose.

Experimental Protocol: General Chiral HPLC Method

This is a general protocol for the chiral separation of methylephedrine isomers. Optimization of the mobile phase and column type will be necessary for baseline separation.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector.

-

A chiral stationary phase column (e.g., cellulose or amylose-based CSPs).

Mobile Phase Preparation:

-

A typical mobile phase for chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution.

Sample Preparation:

-

Dissolve a small amount of the methylephedrine hydrochloride sample in the mobile phase.

-

Filter the sample through a 0.45 µm filter before injection.

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~254 nm).

-

Injection volume: 10-20 µL.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample.

-

Monitor the separation of the enantiomers. The retention times will differ for each stereoisomer.

-

Optimize the separation by adjusting the mobile phase composition (ratio of non-polar to polar solvent) and the type and concentration of additives.

Mechanism of Action: Sympathomimetic Signaling Pathway

l-Methylephedrine hydrochloride is a sympathomimetic amine, meaning it mimics the effects of endogenous catecholamines like norepinephrine on the sympathetic nervous system.[6] Its mechanism of action is primarily indirect, involving the release of norepinephrine from presynaptic nerve terminals.[6] This leads to the stimulation of adrenergic receptors.

Caption: Sympathomimetic signaling pathway of l-methylephedrine hydrochloride.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of l-methylephedrine hydrochloride.

Caption: Experimental workflow for l-methylephedrine hydrochloride.

Conclusion

The stereochemistry of l-methylephedrine hydrochloride is a critical determinant of its biological activity. Understanding the properties of its different stereoisomers is essential for drug development and quality control. The methods outlined in this guide for synthesis and chiral analysis provide a framework for researchers and scientists working with this compound. The sympathomimetic action, mediated through the release of norepinephrine, underscores its pharmacological relevance. Further research into the crystallographic structure of l-methylephedrine hydrochloride would provide even greater insight into its solid-state properties.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. N-Methylephedrine [drugfuture.com]

- 4. KR820000327B1 - Process for the preparation of methyl ephedrine hydrochloride - Google Patents [patents.google.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of l-Methylephedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Methylephedrine is a sympathomimetic amine belonging to the family of ephedra alkaloids.[1] Chemically, it is the N-methylated derivative of l-ephedrine.[2] Utilized primarily for its bronchodilator and decongestant properties, l-methylephedrine is a component of various over-the-counter cough and cold remedies.[1] Its pharmacological effects are attributed to a dual mechanism of action: direct interaction with adrenergic receptors and an indirect sympathomimetic effect mediated by the release of norepinephrine.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of l-methylephedrine hydrochloride, with a focus on its interaction with adrenergic receptors, its influence on neurotransmitter release, and the subsequent downstream signaling cascades.

Direct Adrenergic Receptor Interaction

l-Methylephedrine hydrochloride directly interacts with both α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system.[2][4] However, its affinity and functional activity vary across the different receptor subtypes.

α-Adrenergic Receptor Activity

Studies on ephedrine alkaloids have revealed that l-methylephedrine exhibits a comparatively lower affinity for α-adrenergic receptors than its parent compounds, ephedrine and norephedrine.[5] Research indicates that N-methylation of ephedrine alkaloids tends to decrease the binding affinity for α-adrenoceptors.[5]

Quantitative analysis of N-methylephedrine at human α-adrenergic receptor subtypes has demonstrated that it acts as an antagonist. The binding affinities (Ki) of N-methylephedrine for various α-adrenergic receptor subtypes are summarized in the table below.

| Adrenergic Receptor Subtype | Ki (μM) |

| α1A | >100 |

| α1B | >100 |

| α1D | >100 |

| α2A | 25.0 ± 4.0 |

| α2B | 41.0 ± 3.0 |

| α2C | 15.0 ± 1.0 |

| Data from Ma et al., 2007. The study used N-methylephedrine, which is a synonym for methylephedrine.[5] |

β-Adrenergic Receptor Activity

Functional studies on human β-adrenergic receptors have shown that l-ephedrine acts as a partial agonist. The potency (EC50) and maximal response of l-ephedrine at β1- and β2-adrenergic receptors are detailed below. It is plausible that l-methylephedrine exhibits a similar, though likely less potent, agonist activity at these receptors.

| Adrenergic Receptor Subtype | EC50 (μM) | Maximal Response (% of Isoproterenol) |

| β1 | 0.5 | 68 |

| β2 | 0.36 | 78 |

| Data for l-ephedrine from Vansal & Feller, 1999.[6] |

Indirect Sympathomimetic Action

A significant component of l-methylephedrine's mechanism of action is its ability to indirectly stimulate the sympathetic nervous system by promoting the release of norepinephrine from presynaptic nerve terminals.[3][4] This action is characteristic of many sympathomimetic amines. The displaced norepinephrine then acts on postsynaptic α- and β-adrenergic receptors, amplifying the sympathomimetic response.[7]

Downstream Signaling Pathways

The activation of adrenergic receptors by l-methylephedrine, either directly or indirectly via norepinephrine, initiates intracellular signaling cascades.

-

α1-Adrenergic Receptors: These receptors couple to Gq proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

α2-Adrenergic Receptors: As an antagonist at these receptors, l-methylephedrine can block the inhibitory effects of endogenous agonists. α2-receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this action, l-methylephedrine can lead to a relative increase in cAMP.

-

β-Adrenergic Receptors: These receptors are coupled to Gs proteins, which activate adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation in the bronchioles.[2]

Visualizing the Mechanisms

Signaling Pathways

Caption: Direct and indirect signaling pathways of l-methylephedrine.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a method to determine the binding affinity of l-methylephedrine hydrochloride for α- and β-adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β).

-

l-Methylephedrine hydrochloride.

-

Non-labeled competing ligand for non-specific binding determination (e.g., phentolamine for α, propranolol for β).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

-

Filtration apparatus.

Procedure:

-

Prepare serial dilutions of l-methylephedrine hydrochloride in the binding buffer.

-

In a 96-well plate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and varying concentrations of l-methylephedrine hydrochloride.

-

For total binding, omit the l-methylephedrine. For non-specific binding, add a high concentration of the non-labeled competing ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of l-methylephedrine.

-

Determine the IC50 value (the concentration of l-methylephedrine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Release Assay from PC12 Cells

This protocol outlines a method to measure the ability of l-methylephedrine hydrochloride to induce norepinephrine release from a model cell line.

Materials:

-

PC12 cells (a rat pheochromocytoma cell line).

-

Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum).

-

[3H]-Norepinephrine.

-

Krebs-Ringer buffer.

-

l-Methylephedrine hydrochloride.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Culture PC12 cells in appropriate flasks until they reach the desired confluency.

-

Load the cells with [3H]-norepinephrine by incubating them in a medium containing the radiolabel for approximately 2 hours.

-

Wash the cells extensively with Krebs-Ringer buffer to remove extracellular [3H]-norepinephrine.

-

Pre-incubate the cells in fresh Krebs-Ringer buffer for a short period to establish a baseline release rate.

-

Replace the buffer with Krebs-Ringer buffer containing various concentrations of l-methylephedrine hydrochloride.

-

Incubate for a defined period (e.g., 10-20 minutes).

-

Collect the supernatant (extracellular medium) and lyse the cells with a lysis buffer.

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Calculate the percentage of [3H]-norepinephrine released for each concentration of l-methylephedrine as: (cpm in supernatant / (cpm in supernatant + cpm in cell lysate)) * 100.

-

Plot the percentage of release against the concentration of l-methylephedrine to determine the dose-response relationship.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of l-methylephedrine hydrochloride at Gs-coupled β-adrenergic receptors by measuring changes in intracellular cAMP levels.

Materials:

-

Cells stably expressing the human β-adrenergic receptor subtype of interest.

-

Cell culture medium.

-

l-Methylephedrine hydrochloride.

-

A known β-adrenergic receptor agonist (e.g., isoproterenol) as a positive control.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Add varying concentrations of l-methylephedrine hydrochloride or the positive control to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the assay kit and the plate reader.

-

Generate a dose-response curve by plotting the cAMP concentration against the log of the l-methylephedrine concentration.

-

Determine the EC50 value and the maximal response (Emax) from the curve.

Experimental Workflow Visualization

Caption: General experimental workflow for characterizing l-methylephedrine.

References

- 1. Methylephedrine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Methylephedrine? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacological Profile of l-Methylephedrine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Methylephedrine hydrochloride is a sympathomimetic amine belonging to the family of ephedrine alkaloids. It exerts its pharmacological effects through a mixed mechanism of action, involving both direct agonism at adrenergic receptors and indirect action by promoting the release of norepinephrine. This technical guide provides a comprehensive overview of the pharmacological profile of l-methylephedrine hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics. The document is intended to serve as a resource for researchers and professionals involved in drug development and pharmacological studies. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

l-Methylephedrine is a naturally occurring alkaloid found in plants of the Ephedra species and is structurally related to ephedrine and pseudoephedrine.[1] As a sympathomimetic agent, it mimics the effects of endogenous catecholamines, leading to physiological responses such as bronchodilation and vasoconstriction.[2] This guide delves into the core pharmacological aspects of the hydrochloride salt of l-methylephedrine, presenting a detailed analysis for scientific and research applications.

Mechanism of Action

l-Methylephedrine hydrochloride functions as a mixed-acting sympathomimetic amine. Its mechanism of action is twofold:

-

Direct Agonism: It directly stimulates both α- and β-adrenergic receptors.[2][3]

-

Indirect Action: It triggers the release of norepinephrine from sympathetic nerve terminals, which then acts on adrenergic receptors.[2]

This dual action results in a range of physiological effects.

Adrenergic Receptor Interaction

One study on ephedrine alkaloids demonstrated that N-methylephedrine possesses antagonist activity at human α₁- and α₂-adrenergic receptor subtypes, with a lower potency compared to ephedrine and norephedrine.[4] Another study on the direct effects of ephedrine isomers on human β-adrenergic receptors provides EC₅₀ values for adenylyl cyclase stimulation, indicating agonist activity.[5]

Signaling Pathways

The activation of adrenergic receptors by l-methylephedrine initiates downstream signaling cascades. Stimulation of β₂-adrenergic receptors in bronchial smooth muscle leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent smooth muscle relaxation, resulting in bronchodilation. Activation of α-adrenergic receptors in vascular smooth muscle, conversely, leads to vasoconstriction.

Pharmacokinetics

The pharmacokinetic profile of l-methylephedrine hydrochloride is characterized by rapid absorption and metabolism into active compounds.

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed after oral administration. | [6] |

| Metabolism | Metabolized to ephedrine and norephedrine. | [3] |

| Biological Half-life | 3-6 hours (extrapolated from ephedrine). | [6] |

| Excretion | Primarily excreted in the urine. 33-40% as unchanged methylephedrine, 15% as methylephedrine-N-oxide, and 8% as ephedrine within 24 hours. | [1] |

Pharmacodynamics

The pharmacodynamic effects of l-methylephedrine hydrochloride are consistent with its sympathomimetic mechanism of action.

| Effect | Observation | Reference |

| Cardiovascular | Increases systolic and diastolic blood pressure, cardiac contractility, and cardiac output. Heart rate is generally not increased. | [2] |

| Respiratory | Produces prolonged bronchial smooth muscle relaxation (bronchodilation). | [2] |

| Ocular | Causes pupillary dilation (mydriasis). | [2] |

| Central Nervous System | Can cross the blood-brain barrier and exert stimulant effects. A PET study on dl-methylephedrine showed a mean dopamine transporter (DAT) occupancy of approximately 4% in the striatum after a single 60 mg dose. | [7][8] |

Adrenergic Receptor Activity Data (from related compounds)

α-Adrenergic Receptor Antagonist Activity of N-Methylephedrine [4]

| Receptor Subtype | Kᵢ (μM) |

| α₁ₐ | >100 |

| α₁ₑ | >100 |

| α₁ₒ | >100 |

| α₂ₐ | 17.8 |

| α₂ₑ | 10.7 |

| α₂𝒸 | 15.1 |

β-Adrenergic Receptor Agonist Activity of Ephedrine Isomers (EC₅₀ for adenylyl cyclase stimulation) [5]

| Receptor Subtype | 1R,2S-ephedrine (μM) | 1S,2R-ephedrine (μM) |

| β₁ | 0.5 | 72 |

| β₂ | 0.36 | 106 |

| β₃ | 45 (weak partial agonist) | - |

Note: l-Methylephedrine is the N-methylated derivative of l-ephedrine (1R,2S-ephedrine).

Experimental Protocols

Quantification of l-Methylephedrine in Biological Samples (LC-MS/MS)

This protocol is adapted from a validated method for the simultaneous quantification of methylephedrine and noscapine in human plasma.[7]

Objective: To determine the concentration of l-methylephedrine in plasma samples.

Methodology:

-

Sample Preparation:

-

To 1 mL of plasma, add an internal standard (e.g., diphenhydramine).

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate).

-

Vortex and centrifuge the samples.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., Diamonsil C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.8 mL/min).

-

Injection Volume: Typically 10-20 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for l-methylephedrine and the internal standard.

-

In Vitro Assessment of Bronchodilator Activity (Isolated Organ Bath)

This protocol is a general procedure for assessing the relaxant effect of a compound on pre-contracted airway smooth muscle.

Objective: To evaluate the bronchodilator effect of l-methylephedrine hydrochloride on isolated tracheal tissue.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a suitable animal model (e.g., guinea pig or rat).

-

Dissect the trachea and prepare tracheal rings (2-3 mm in width).

-

Suspend the rings in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

-

Experimental Procedure:

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.

-

Induce a sustained contraction with a contractile agent (e.g., histamine, carbachol, or high potassium solution).

-

Once a stable contraction plateau is reached, add cumulative concentrations of l-methylephedrine hydrochloride to the bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

-

Construct a concentration-response curve and determine the EC₅₀ value for l-methylephedrine hydrochloride.

-

Conclusion

l-Methylephedrine hydrochloride is a pharmacologically active compound with a well-defined sympathomimetic profile. Its mixed-acting mechanism, involving both direct and indirect adrenergic stimulation, underlies its therapeutic applications as a bronchodilator and decongestant. The data and protocols presented in this guide offer a comprehensive resource for further research and development of this and related compounds. Future studies should aim to elucidate the specific binding affinities of l-methylephedrine for various adrenergic receptor subtypes to provide a more complete understanding of its pharmacological profile.

References

- 1. socmucimm.org [socmucimm.org]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylephedrine - Wikipedia [en.wikipedia.org]

- 7. Simultaneous determination of methylephedrine and noscapine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thejas.com.pk [thejas.com.pk]

A Technical Guide to the Natural Sources of l-Methylephedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources, biosynthesis, extraction, and quantification of l-methylephedrine hydrochloride. It is intended for an audience with a technical background in chemistry, pharmacology, and natural product research.

Natural Occurrence of l-Methylephedrine

l-Methylephedrine is a naturally occurring sympathomimetic amine, an alkaloid found predominantly in plant species of the Ephedra genus, commonly known as Ma Huang in traditional Chinese medicine.[1][2] This genus comprises numerous species, several of which have been identified as sources of l-methylephedrine and related ephedrine alkaloids.

The primary plant sources include:

These plants produce a variety of related alkaloids, including ephedrine, pseudoephedrine, norephedrine, norpseudoephedrine, and methylpseudoephedrine.[4][5][6] The relative concentrations of these alkaloids can vary significantly based on the species, geographical origin, and harvesting time.[7][8] Notably, higher concentrations of methylephedrine have been reported in Ephedra intermedia var. tibetica and in Ephedra sinica originating from north-eastern China.[9]

Quantitative Analysis of l-Methylephedrine in Ephedra Species

The concentration of l-methylephedrine and other ephedrine alkaloids in the dried aerial parts of Ephedra species is variable. The total alkaloid content typically ranges from 1.0% to 2.0% of the plant's dry weight.[4][10] The following table summarizes reported quantitative data for key ephedrine alkaloids from various studies.

| Plant Source / Product | Analyte | Concentration / Amount | Analytical Method | Reference |

| Ephedra Species (general) | Total Ephedrine Alkaloids | 1.0 - 2.0% of dry weight | ¹H-NMR | [4][10] |

| Ma-huang (4-capsule dose) | l-Methylephedrine | 1.2 mg (mean) | HPLC | [11] |

| Ma-huang (4-capsule dose) | Ephedrine | 19.4 mg (mean) | HPLC | [11] |

| Ma-huang (4-capsule dose) | Pseudoephedrine | 4.9 mg (mean) | HPLC | [11] |

| E. sinica | Ephedrine | 4.33 mg/g | qNMR | [8] |

| E. intermedia var. tibetica | Methylephedrine | Higher content relative to other species | Not specified | [9] |

| E. sinica (NE China) | Methylephedrine | Higher content relative to other species | Not specified | [9] |

Biosynthesis of l-Methylephedrine

The biosynthesis of ephedrine alkaloids in Ephedra species is a complex enzymatic process that begins with the amino acid L-phenylalanine.[12][13] The pathway involves a series of conversions to produce the core phenylpropylamine skeleton, followed by stereoselective reduction and N-methylation steps. A key enzyme, Phenylalkylamine N-methyltransferase (PaNMT), isolated from Ephedra sinica, catalyzes the final N-methylation steps to produce ephedrine and l-methylephedrine.[12]

Caption: Proposed biosynthetic pathway of l-methylephedrine from L-phenylalanine in Ephedra.

Experimental Protocols

Extraction and Isolation of l-Methylephedrine

This section details a representative protocol for the extraction and isolation of ephedrine alkaloids from dried plant material, adapted from principles described in the literature.[14][15] The process involves an initial basification to convert alkaloidal salts to their free-base form, followed by solvent extraction and subsequent purification.

Caption: General workflow for the extraction and isolation of ephedrine alkaloids from Ephedra.

Methodology:

-

Pre-treatment and Alkalization :

-

The dried aerial parts of the Ephedra plant are coarsely powdered.

-

The powdered material is soaked in a saturated sodium hydroxide (NaOH) or other suitable base solution for 1-3 hours. This converts the naturally occurring alkaloid salts into their free-base forms, which are more soluble in nonpolar organic solvents.[15]

-

-

Solvent Extraction :

-

The basified plant material is subjected to extraction with a nonpolar solvent, such as xylene.

-

The mixture is heated under reflux at 80-105°C for 2-8 hours to ensure efficient extraction of the free-base alkaloids.[15]

-

-

Separation and Acidic Extraction :

-

The mixture is filtered to remove the solid plant residue.

-

The resulting organic filtrate, containing the dissolved alkaloids, is then extracted with a dilute acid solution, such as 2% oxalic acid or dilute sulfuric acid.[15][16] This step protonates the alkaloids, forming their salt forms (e.g., ephedrine oxalate), which are soluble in the aqueous phase.

-

The aqueous and organic layers are separated. The aqueous layer now contains the alkaloid salts.

-

-

Concentration and Crystallization :

-

The aqueous extract is concentrated under reduced pressure to remove water.

-

The concentrated solution is cooled, leading to the crystallization of the mixed alkaloid salts.[15]

-

-

Purification :

-

The crude crystalline material can be further purified by recrystallization.

-

For separation of individual alkaloids like l-methylephedrine from the mixture, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are required.[16]

-

Quantitative ¹H-NMR Spectroscopy Protocol

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy offers a rapid and accurate method for the simultaneous quantification of multiple ephedrine alkaloids without extensive purification or the need for individual reference standards.[4][7][8]

Methodology:

-

Sample Preparation :

-

A precisely weighed amount of dried Ephedra extract or powdered plant material is prepared.

-

The sample is extracted with a suitable deuterated solvent, typically deuterated chloroform (CDCl₃), which effectively dissolves the ephedrine alkaloids.[7][10]

-

A known amount of an internal standard (e.g., anthracene) is added to the NMR tube containing the dissolved sample.[10]

-

-

¹H-NMR Analysis :

-

Quantification :

-

The integral of the characteristic signal for l-methylephedrine is measured.

-

The amount of l-methylephedrine is calculated by comparing the relative ratio of its signal's integral to the integral of the known amount of the internal standard.[10] This method allows for the direct and simultaneous quantification of ephedrine, pseudoephedrine, methylephedrine, and other analogues in the mixture.[4]

-

References

- 1. Methylephedrine - Wikipedia [en.wikipedia.org]

- 2. Mahuang decoction mitigates airway inflammation and regulates IL-21/STAT3 signaling pathway in rat asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of ephedrine analogues from ephedra species using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Pharmacokinetics and cardiovascular effects of ma-huang (Ephedra sinica) in normotensive adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN103833559A - Extraction process of ephedrine - Google Patents [patents.google.com]

- 16. WO2012011619A1 - Method for separating ephedrine from ephedra sinica stapf at a high yield, and adjuvant for enhancing immunity containing ephedrine as an active ingredient - Google Patents [patents.google.com]

The Structure-Activity Relationship of l-Methylephedrine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Methylephedrine hydrochloride, a sympathomimetic amine derived from the naturally occurring alkaloid ephedrine, has a long history of use as a bronchodilator and decongestant. Its pharmacological effects are primarily mediated through its interaction with adrenergic receptors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of l-methylephedrine, detailing its mechanism of action, the influence of its stereochemistry on receptor interaction, and the effects of structural modifications on its pharmacological activity. This document summarizes key quantitative data, provides detailed experimental protocols for assessing adrenergic receptor binding and functional activity, and includes visualizations of relevant signaling pathways to facilitate a deeper understanding of this compound's properties for research and drug development purposes.

Introduction

l-Methylephedrine is a substituted amphetamine and is chemically closely related to ephedrine.[1] It is classified as a sympathomimetic amine, meaning it mimics the effects of endogenous catecholamines like epinephrine and norepinephrine on the sympathetic nervous system.[2][3] Historically, it has been used in over-the-counter cough and cold preparations, particularly in Japan.[1][3] The pharmacological actions of l-methylephedrine, including bronchodilation and vasoconstriction, are attributed to its activity as an agonist at both α- and β-adrenergic receptors.[1][2] Understanding the structure-activity relationship of l-methylephedrine is crucial for the rational design of more selective and potent adrenergic agents with improved therapeutic profiles.

Chemical Structure and Stereochemistry

The chemical structure of l-methylephedrine is (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol. It possesses two chiral centers, leading to four possible stereoisomers. The "l-" prefix, or (-), refers to its levorotatory property. The specific (1R,2S) configuration is critical for its biological activity.

Mechanism of Action

l-Methylephedrine exerts its effects through a dual mechanism:

-

Direct Agonism: It directly binds to and activates α- and β-adrenergic receptors.[1][2]

-

Indirect Action: It can also act as a norepinephrine-releasing agent, thereby indirectly stimulating adrenergic receptors.[2][4]

The activation of adrenergic receptors initiates downstream signaling cascades. For instance, stimulation of β2-adrenergic receptors in the bronchial smooth muscle leads to an increase in intracellular cyclic AMP (cAMP), resulting in muscle relaxation and bronchodilation.[5] Conversely, activation of α-adrenergic receptors in the vasculature causes vasoconstriction, which is beneficial for reducing nasal congestion.[6]

Structure-Activity Relationship (SAR)

Key Structural Features Influencing Activity:

-

The Phenyl Ring: Essential for binding to the adrenergic receptor.

-

The β-Hydroxyl Group: The (1R) configuration is generally associated with higher potency at adrenergic receptors.

-

The α-Methyl Group: The (2S) configuration is also important for optimal receptor interaction.

-

The Amino Group: The state of N-substitution significantly impacts activity and selectivity.

Qualitative Structure-Activity Relationship at α-Adrenergic Receptors

| Compound | Configuration | N-Substitution | Relative Antagonist Potency at α-ARs |

| Norephedrine | (1R,2S) | Primary Amine (-NH2) | +++ |

| Ephedrine | (1R,2S) | Secondary Amine (-NHCH3) | ++ |

| l-Methylephedrine | (1R,2S) | Tertiary Amine (-N(CH3)2) | + |

This table is a qualitative representation based on the general trend that increasing N-methylation from norephedrine to l-methylephedrine decreases antagonist potency at α-adrenergic receptors.[7][8]

Experimental Protocols

Radioligand Competition Binding Assay for Adrenergic Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound (e.g., l-methylephedrine) for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific adrenergic receptor subtype.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1, β2).

-

Radioligand specific for the receptor (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-Dihydroalprenolol (DHA) for β).

-

Test compound (l-methylephedrine hydrochloride).

-

Non-specific binding control (e.g., high concentration of a known antagonist like phentolamine for α-receptors or propranolol for β-receptors).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup: In duplicate or triplicate, prepare assay tubes containing:

-

Binding buffer.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

A range of concentrations of the test compound.

-

A fixed amount of cell membrane preparation (e.g., 20-50 µg of protein).

-

-

Total and Non-specific Binding:

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of the non-specific control compound.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell-Based Functional Assay: cAMP Measurement for β-Adrenergic Receptors

This protocol measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

Objective: To determine the functional potency (EC50) or inhibitory potency (IC50) of a test compound at a β-adrenergic receptor.

Materials:

-

A cell line stably expressing the human β-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Cell culture medium and supplements.

-

Test compound (l-methylephedrine hydrochloride).

-

A known agonist (e.g., isoproterenol) and antagonist (e.g., propranolol).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Seeding: Seed the cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound, agonist, and antagonist.

-

Assay (Agonist Mode):

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Add increasing concentrations of the test compound or the known agonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Assay (Antagonist Mode):

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Add increasing concentrations of the test compound.

-

Add a fixed concentration of a known agonist (typically its EC80).

-

Incubate for a specified time at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP kit manufacturer's instructions.

-

Perform the cAMP detection assay following the kit protocol.

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximal effect).

-

Antagonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50 (concentration for half-maximal inhibition).

-

Signaling Pathways and Visualizations

l-Methylephedrine, as an adrenergic agonist, activates G-protein coupled receptors (GPCRs). The specific downstream signaling pathway depends on the receptor subtype and the type of G-protein it is coupled to (e.g., Gs for β-receptors, Gi or Gq for α-receptors).

Caption: β-Adrenergic Receptor Gs Signaling Pathway.

Caption: Radioligand Competition Binding Assay Workflow.

Conclusion

The structure-activity relationship of l-methylephedrine hydrochloride is intrinsically linked to its stereochemistry and the nature of the substituents on its phenylethylamine scaffold. The (1R,2S) configuration is paramount for its interaction with adrenergic receptors. While it acts as a non-selective agonist at both α- and β-adrenergic receptors, the degree of N-methylation influences its potency, particularly at α-adrenergic subtypes. The provided experimental protocols offer robust methods for the quantitative assessment of the binding and functional activity of l-methylephedrine and its analogs, which is essential for the development of novel therapeutics with enhanced selectivity and efficacy. Further research focusing on the synthesis and pharmacological evaluation of a broader range of N-substituted and phenyl ring-substituted analogs will be instrumental in elucidating a more detailed quantitative SAR for this class of compounds.

References

- 1. google.com [google.com]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for l-Methylephedrine Hydrochloride in Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Methylephedrine hydrochloride, a derivative of l-ephedrine, is a valuable chiral building block and reagent in asymmetric synthesis. Its stereogenic centers and functional groups make it a versatile tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and materials science.[1][2] These application notes provide an overview of the key applications of l-methylephedrine hydrochloride, including its use as a chiral auxiliary, a precursor for chiral ligands and catalysts, and a resolving agent. Detailed protocols for representative applications are also presented.

Applications of l-Methylephedrine Hydrochloride

l-Methylephedrine hydrochloride serves several critical roles in chiral synthesis, primarily leveraging its inherent chirality to induce stereoselectivity in chemical transformations.

-

Chiral Auxiliary: When temporarily incorporated into a prochiral substrate, l-methylephedrine can direct the stereochemical outcome of a reaction. The resulting diastereomers can then be separated, and the chiral auxiliary can be cleaved and recovered. This approach is particularly useful in asymmetric alkylation and reduction reactions.[2]

-

Precursor to Chiral Ligands and Catalysts: The amino alcohol functionality of l-methylephedrine makes it an excellent starting material for the synthesis of more complex chiral ligands. These ligands can then be used to create chiral metal catalysts for a variety of asymmetric transformations, such as hydrogenations and carbon-carbon bond-forming reactions.

-

Chiral Resolving Agent: l-Methylephedrine hydrochloride can be used to separate enantiomers of racemic acids. The basic nitrogen atom of l-methylephedrine reacts with a racemic carboxylic acid to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization.

Key Applications and Experimental Protocols

Asymmetric Alkylation of Prochiral Ketones (via Chiral Auxiliary)

l-Methylephedrine can be converted into a chiral amide, which then serves as a chiral auxiliary to direct the diastereoselective alkylation of the corresponding enolate. While specific data for l-methylephedrine is limited in readily available literature, the methodology is well-established for the closely related pseudoephedrine, providing a strong model for its application.[2]

Experimental Protocol: Diastereoselective Alkylation of a Propionamide Derivative

This protocol is adapted from established procedures for pseudoephedrine amides.

Step 1: Amide Formation A solution of l-methylephedrine (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane) is cooled to 0 °C. Propionyl chloride (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) are added sequentially. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude N-propionyl-l-methylephedrine, which can be purified by column chromatography.

Step 2: Enolate Formation and Alkylation To a solution of the N-propionyl-l-methylephedrine (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of lithium diisopropylamide (LDA) (2.2 eq.) in THF is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete enolate formation. The desired alkylating agent (e.g., benzyl bromide, 1.5-4.0 eq.) is then added, and the reaction is allowed to slowly warm to 0 °C over several hours.